molecular formula C14H13Cl4N B14053137 [2-Chloro-6-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[2-Chloro-6-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14053137
M. Wt: 337.1 g/mol
InChI Key: AGWSFOXHROSXCH-UHFFFAOYSA-N
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Description

[2-Chloro-6-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine: is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a cyclohexa-2,4-dienyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Chloro-6-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves nucleophilic aromatic substitution reactionsThe reaction conditions often require the use of strong bases and elevated temperatures to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated analogs.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Strong bases like sodium hydroxide and potassium tert-butoxide are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce partially dechlorinated amines.

Scientific Research Applications

Chemistry: In chemistry, [2-Chloro-6-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals. Researchers are exploring its effects on various biological pathways and its potential as a therapeutic agent.

Medicine: In medicine, the compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of certain diseases.

Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [2-Chloro-6-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence signal transduction and gene expression.

Comparison with Similar Compounds

Uniqueness: The uniqueness of [2-Chloro-6-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine lies in its specific arrangement of chlorine atoms and the presence of the dimethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-6-(2,3,4-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)14-9(4-3-5-11(14)16)8-6-7-10(15)13(18)12(8)17/h3-5,7-8H,6H2,1-2H3

InChI Key

AGWSFOXHROSXCH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=C1Cl)C2CC=C(C(=C2Cl)Cl)Cl

Origin of Product

United States

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